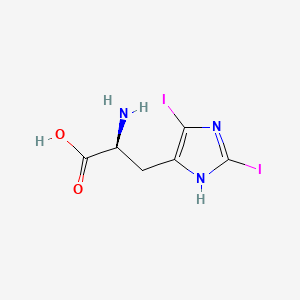
2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide is a chemical compound with the molecular formula C15H9Cl2N3O It is known for its unique structure, which includes both a nicotinamide and an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-chloro-4-isoquinolinamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally involves:
Activation of 2-chloronicotinic acid: This step may involve converting the acid to an acid chloride using reagents like thionyl chloride.
Coupling Reaction: The activated 2-chloronicotinic acid is then reacted with 3-chloro-4-isoquinolinamine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide involves its interaction with specific molecular targets. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of current research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide: This compound shares a similar nicotinamide structure but differs in the aromatic substituent.
3-Chloro-4-isoquinolinamine: A precursor in the synthesis of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide, it has a simpler structure.
2-Chloronicotinic acid: Another precursor, it is a key starting material in the synthesis process.
Uniqueness
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide is unique due to its dual aromatic systems, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.
Propriétés
Numéro CAS |
342899-39-2 |
|---|---|
Formule moléculaire |
C15H9Cl2N3O |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H9Cl2N3O/c16-13-11(6-3-7-18-13)15(21)20-12-10-5-2-1-4-9(10)8-19-14(12)17/h1-8H,(H,20,21) |
Clé InChI |
HJCPFBIJZZKHCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=C2NC(=O)C3=C(N=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


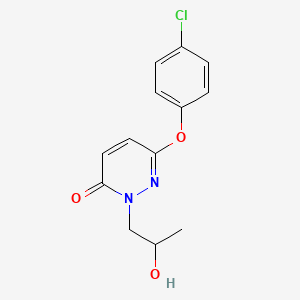
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
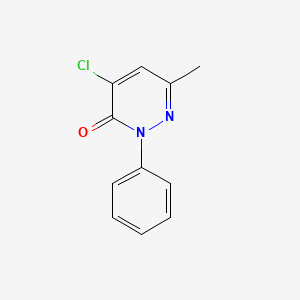
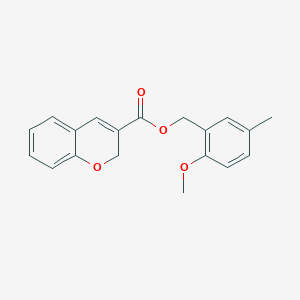
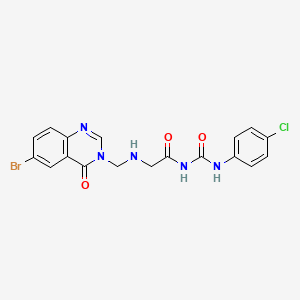
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)
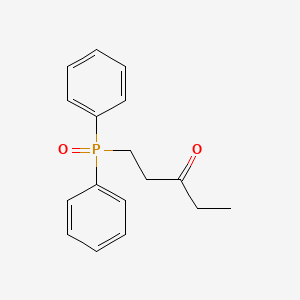
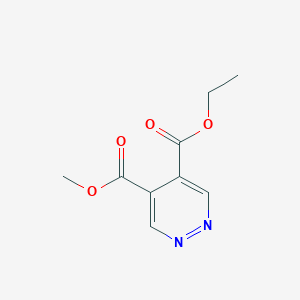
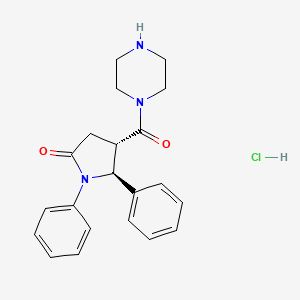

![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

